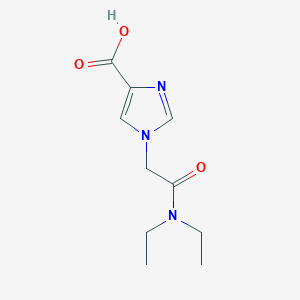

1-(2-(diethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[2-(diethylamino)-2-oxoethyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-3-13(4-2)9(14)6-12-5-8(10(15)16)11-7-12/h5,7H,3-4,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOSDSKCWRVZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(diethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a compound belonging to the imidazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C12H16N2O3

- Molecular Weight: 232.27 g/mol

- Structural Characteristics: The compound features an imidazole ring, a carboxylic acid group, and a diethylamino group that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral and antimicrobial agent.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against HIV-1. In a study evaluating various imidazole derivatives, it was found that compounds with similar structures exhibited moderate antiviral activity, with some derivatives showing inhibitory percentages ranging from 33% to 45% against HIV-1 in cell-based assays. The mechanism appears to involve selective binding to the LEDGF/p75-binding pocket of the integrase enzyme, which is crucial for viral replication .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro tests demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM across different bacterial strains, indicating a broad spectrum of activity .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring plays a critical role in interacting with biological macromolecules, potentially disrupting essential cellular processes in pathogens.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antiviral Efficacy :

- Antimicrobial Testing :

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Key Research Findings

- Synthetic Utility: The target compound’s diethylamino-oxoethyl group enables facile amide bond formation, critical for conjugating imidazole cores to protein-binding ligands in PROTACs .

- Biological Activity : Analogs with aromatic substituents (e.g., 4-chlorophenyl) show enhanced antifungal activity (MIC ~2 µg/mL against Candida albicans) compared to aliphatic derivatives (MIC >10 µg/mL) .

- Metabolic Stability : Oxadiazole-containing derivatives exhibit 50% longer plasma half-life (t₁/₂ ~6 hours) in rodent models than the target compound (t₁/₂ ~4 hours) due to resistance to cytochrome P450 oxidation .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-(diethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid generally proceeds through:

- Preparation or availability of the imidazole-4-carboxylic acid or its ester derivative as a starting scaffold.

- Introduction of the 2-(diethylamino)-2-oxoethyl substituent at the N-1 position of the imidazole ring, typically via alkylation or acylation reactions.

- Hydrolysis or functional group transformations to yield the final carboxylic acid functionality if starting from esters.

Preparation of the Imidazole-4-carboxylic Acid Core

2.1. Hydrolysis of Imidazole-4-carboxylic Acid Esters

A common approach to obtain 1H-imidazole-4-carboxylic acid involves the hydrolysis of its ethyl ester precursor under basic conditions:

- The ethyl ester of 1H-imidazole-4-carboxylic acid is treated with potassium hydroxide solution in a mass ratio of 1:2.2.

- The reaction is conducted at approximately 30°C.

- Upon completion, the reaction mixture is acidified with sulfuric acid to pH 1.

- The crude product is purified by recrystallization to yield 1H-imidazole-4-carboxylic acid with yields reported around 92.5%.

This method provides a reliable source of the imidazole-4-carboxylic acid scaffold for further functionalization.

Alternative Synthetic Routes via Imidoyl Chlorides and Cycloaddition

4.1. Cycloaddition of α-Isocyanoacetate with Imidoyl Chlorides

A novel and efficient method for synthesizing substituted imidazole-4-carboxylate esters involves:

- Formation of imidoyl chlorides by reacting acyl chlorides with aniline derivatives.

- Cycloaddition of ethyl isocyanoacetate with these imidoyl chlorides to form diaryl-imidazole-4-carboxylate esters.

- Subsequent conversion of esters to carboxylic acids and further functionalization to introduce desired substituents.

Though this method focuses on diaryl derivatives, the underlying chemistry can be adapted for the introduction of diethylamino-oxoethyl groups by selecting appropriate acyl and amine precursors.

One-Pot Amide Bond Formation via In Situ Acyl Fluoride Generation

5.1. Use of Pentafluoropyridine (PFP) for Mild Deoxyfluorination

For the preparation of amide derivatives related to imidazole carboxylic acids, a mild and efficient method involves:

- Conversion of carboxylic acids to acyl fluorides in situ using pentafluoropyridine and a base such as DIPEA.

- Subsequent reaction with amines to form amide bonds in one pot.

- This method is advantageous for sensitive substrates and provides high yields under mild conditions.

While this method is more relevant for amide formation, it can be adapted for the synthesis of the diethylamino-oxoethyl substituent via amide coupling strategies on the imidazole-4-carboxylic acid scaffold.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The hydrolysis method for obtaining the imidazole-4-carboxylic acid is well-established, providing a robust starting point for further functionalization.

- N-alkylation strategies for introducing the diethylamino-oxoethyl group require careful control of reaction conditions to avoid side reactions and ensure regioselectivity at N-1.

- Novel cycloaddition approaches offer efficient routes to complex imidazole derivatives but may require adaptation for specific substituents like diethylamino-oxoethyl.

- The use of pentafluoropyridine-mediated acyl fluoride generation presents a versatile method for amide bond formation, which can be leveraged in the synthesis of amide-linked substituents on the imidazole ring.

- No direct, detailed synthetic protocol for this compound was found in the reviewed literature, indicating that synthesis may be performed via adaptation of known imidazole functionalization methods.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(diethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid, and what critical parameters influence yield?

Answer: The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:

- Step 1: Alkylation of imidazole-4-carboxylic acid precursors with diethylamino-containing reagents (e.g., chloroacetamide derivatives) to introduce the 2-oxoethyl-diethylamino side chain.

- Step 2: Acid-catalyzed cyclization or coupling reactions to stabilize the imidazole core. Adjusting solvent polarity (e.g., DMF or THF) and temperature (60–100°C) is critical to avoid side reactions like hydrolysis of the diethylamino group .

- Yield Optimization: Use anhydrous conditions and inert gas purging (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Confirm the imidazole ring protons (δ 7.5–8.5 ppm) and the diethylamino group (δ 1.0–1.5 ppm for CH₃, δ 3.0–3.5 ppm for CH₂). The carboxylic acid proton may appear broad due to exchange .

- FT-IR: Validate the carbonyl stretch (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).

- HPLC-MS: Ensure purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key structural features influencing its reactivity in medicinal chemistry applications?

Answer:

- Imidazole Ring: Acts as a hydrogen bond donor/acceptor, critical for binding to biological targets (e.g., enzymes).

- Diethylamino Group: Enhances solubility and modulates basicity (pKa ~7–8), affecting pharmacokinetics.

- Carboxylic Acid Moiety: Facilitates salt formation for improved bioavailability. Steric hindrance from the 2-oxoethyl group may limit nucleophilic attacks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the carboxylic acid’s electron-deficient carbon may react with serine residues in enzymes .

- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., xanthine oxidase). The imidazole ring’s planar structure likely fits into hydrophobic pockets, while the diethylamino group stabilizes interactions via van der Waals forces .

- MD Simulations: Assess stability of ligand-protein complexes over 50–100 ns trajectories to prioritize synthesis targets .

Q. How should researchers address contradictory data in biological activity assays (e.g., IC₅₀ variability)?

Answer:

- Source Analysis: Compare assay conditions (e.g., pH, co-solvents like DMSO). The carboxylic acid’s ionization state (pH-dependent) significantly alters membrane permeability .

- Control Experiments: Include reference inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay sensitivity.

- Statistical Validation: Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of IC₅₀ differences across replicates .

Q. What strategies mitigate decomposition during long-term storage or under experimental conditions?

Answer:

- Storage: Lyophilize and store at –20°C under desiccation (silica gel). Avoid aqueous buffers; use DMSO for stock solutions (stable for 6 months at –80°C) .

- In-Use Stability: For cell-based assays, pre-warm aliquots to 37°C to prevent precipitation. Monitor degradation via UPLC-MS every 24 hours .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Answer:

- Modify Substituents: Replace diethylamino with morpholino to enhance water solubility. Substitute the carboxylic acid with ester prodrugs (e.g., ethyl ester) to improve CNS penetration .

- Bioisosteres: Replace the imidazole ring with triazole to reduce metabolic liability. Test analogs in enzyme inhibition assays (e.g., COX-2 or HIV integrase) .

Q. What safety protocols are critical when handling this compound in vitro or in vivo?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (LD₅₀ ~500 mg/kg in rodents) .

- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal. Incinerate contaminated materials at >800°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.